![molecular formula C17H27N5O3 B5629942 (3R*,5S*)-N-[3-(1H-imidazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5629942.png)
(3R*,5S*)-N-[3-(1H-imidazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide
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Overview
Description
This compound falls within the category of complex organic molecules often studied for their potential as therapeutic agents. Its structure suggests it is a multifunctional compound, incorporating elements like the imidazole ring, which is common in biologically active molecules, the morpholine group, often seen in drug design for its pharmacokinetic properties, and the piperidine backbone, a common motif in medicinal chemistry.
Synthesis Analysis
Synthesizing complex molecules like this typically involves multiple steps, including the formation of the core piperidine structure, followed by functionalization with the imidazole and morpholine groups. Techniques such as nucleophilic substitution, amide coupling, and ring-closing methodologies might be employed (Mistry et al., 2016).
Molecular Structure Analysis
Molecular structure analysis would involve techniques like NMR spectroscopy, X-ray crystallography, and computational modeling to determine the three-dimensional conformation and stereochemistry of the molecule. The presence of stereocenters (as indicated by the R and S notations) suggests that chiral resolution or asymmetric synthesis methods would be necessary to obtain the desired enantiomer (Zhu et al., 2012).
properties
IUPAC Name |
(3R,5S)-N-[3-(1H-imidazol-2-yl)propyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c23-16(21-3-1-2-15-19-4-5-20-15)13-10-14(12-18-11-13)17(24)22-6-8-25-9-7-22/h4-5,13-14,18H,1-3,6-12H2,(H,19,20)(H,21,23)/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUJUMQRAHGSNL-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CC(CNC2)C(=O)NCCCC3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)[C@H]2C[C@H](CNC2)C(=O)NCCCC3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,5S*)-N-[3-(1H-imidazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide |
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